Ethyl 3-hydroxy-5-nitrobenzoate
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Overview
Description
Ethyl 3-hydroxy-5-nitrobenzoate, with the chemical formula C9H9NO4, is an organic compound. It belongs to the class of nitrobenzoates and is characterized by a hydroxy group (OH) at position 3 and a nitro group (NO2) at position 5 on the benzene ring .
Preparation Methods
Synthetic Routes:
- Esterification Reaction:
- Ethyl 3-hydroxy-5-nitrobenzoate can be synthesized via esterification of 3-hydroxy-5-nitrobenzoic acid with ethanol (ethyl alcohol). The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- The chemical equation for this reaction is:
3-hydroxy-5-nitrobenzoic acid+Ethanol→Ethyl 3-hydroxy-5-nitrobenzoate+Water
Industrial Production:
- Industrial production methods may involve large-scale esterification processes using optimized conditions and efficient catalysts.
Chemical Reactions Analysis
Ethyl 3-hydroxy-5-nitrobenzoate can participate in various chemical reactions:
Reduction: Reduction of the nitro group (NO) to an amino group (NH) can occur under suitable conditions.
Substitution: The hydroxy group (OH) can undergo substitution reactions with nucleophiles (e.g., alkoxides or amines).
Oxidation: Oxidation of the compound may lead to the formation of other functional groups.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
Ethyl 3-hydroxy-5-nitrobenzoate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development.
Agrochemicals: It may be used in pesticide synthesis.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. For instance:
- In drug development, it could target specific enzymes or receptors.
- In agrochemicals, it might disrupt metabolic pathways in pests.
Comparison with Similar Compounds
While Ethyl 3-hydroxy-5-nitrobenzoate is unique due to its specific substitution pattern, similar compounds include:
Properties
IUPAC Name |
ethyl 3-hydroxy-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWAPVWVAMRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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